HPLC Relative Retention Time: Impurity D Chromatographically Resolved from All Other EP-Specified Bromhexine Impurities
Under the harmonized EP/BP monograph 0706 HPLC conditions (C18 column, phosphoric acid/triethylamine pH 7.0 buffer–acetonitrile 20:80 mobile phase, UV detection at 248 nm, flow rate 1.0 mL/min), 4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline (Impurity D) elutes with a relative retention time (RRT) of approximately 0.5 relative to bromhexine (RRT = 1.0, retention time ~11 min). This places Impurity D between Impurity C (RRT = 0.4, didesbromo analog) and the parent bromhexine peak, with baseline resolution from both adjacent peaks [1]. The system suitability criterion requires a resolution minimum of 12.0 between Impurity C and bromhexine peaks, making Impurity D's intermediate retention a critical marker for column performance qualification [1]. In contrast, Impurity A (RRT = 0.1) and Impurity B (RRT = 0.2) elute much earlier, making cross-identification impossible under validated conditions [1].
| Evidence Dimension | HPLC relative retention time (RRT) under EP/BP monograph 0706 conditions |
|---|---|
| Target Compound Data | Impurity D RRT = ~0.5 (C14H21BrN2, mono-bromo, MW 297.23) |
| Comparator Or Baseline | Impurity C RRT = ~0.4 (C14H22N2, didesbromo, MW 218.34); Impurity B RRT = ~0.2; Impurity A RRT = ~0.1; Bromhexine RRT = 1.0 (C14H20Br2N2·HCl, MW 412.59) |
| Quantified Difference | ΔRRT of 0.1 between Impurity D and Impurity C; ΔRRT of 0.5 between Impurity D and bromhexine; resolution >12.0 between adjacent peaks per system suitability |
| Conditions | EP/BP monograph 0706: C18 column (0.12 m × 4.6 mm), mobile phase phosphoric acid/triethylamine pH 7.0–acetonitrile (20:80), flow rate 1.0 mL/min, UV detection 248 nm, injection 10 µL, run time 2.5× retention time of bromhexine |
Why This Matters
For analytical method development and pharmacopoeial compliance, the unambiguous chromatographic position (RRT 0.5) of Impurity D provides a critical system suitability marker that cannot be substituted by Impurity C (RRT 0.4) or any other EP-specified impurity without invalidating the validated method and risking regulatory non-compliance.
- [1] British Pharmacopoeia / European Pharmacopoeia Monograph 0706, Bromhexine Hydrochloride. Related Substances: Liquid chromatography (2.2.29). Relative retention with reference to bromhexine (retention time = about 11 min): impurity A = about 0.1; impurity B = about 0.2; impurity C = about 0.4; impurity D = about 0.5. System suitability: resolution minimum 12.0 between the peaks due to impurity C and bromhexine. View Source
